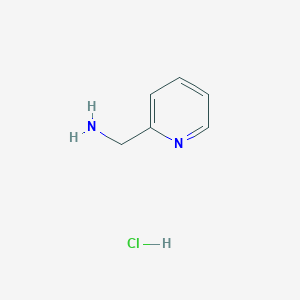

![molecular formula C17H19NO5S2 B2481947 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid CAS No. 861117-39-7](/img/structure/B2481947.png)

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

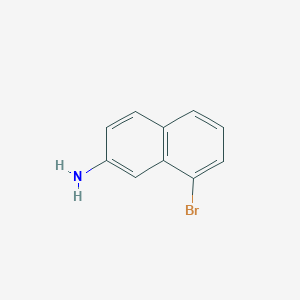

The compound “2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid” is an organic compound that contains a thiazolidine ring, a pentanoic acid group, and a 2,3-dimethoxyphenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 2,3-dimethoxyphenyl group is a derivative of phenyl group, which is known for its stability and aromaticity . The thiazolidine ring is a five-membered ring containing a nitrogen and a sulfur atom, which can contribute to the reactivity of the compound .Scientific Research Applications

- This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. It may interfere with cell signaling pathways, induce apoptosis (programmed cell death), and inhibit angiogenesis (formation of blood vessels that supply tumors). Further studies are needed to explore its potential as an anticancer agent .

- The thiazolidinone ring in the compound suggests anti-inflammatory properties. It may modulate inflammatory pathways by targeting specific enzymes or receptors. Researchers have studied its effects in animal models of inflammation and autoimmune diseases. Understanding its mechanism of action could lead to novel anti-inflammatory drugs .

- The presence of sulfur and thiazolidinone moieties suggests antioxidant activity. It may scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant potential could have implications for preventing age-related diseases and oxidative stress-related conditions .

- Some studies have explored its impact on metabolic disorders such as diabetes and obesity. It may affect glucose metabolism, insulin sensitivity, and lipid profiles. Researchers have investigated its role in regulating adipogenesis and adipose tissue inflammation .

- The compound’s structure hints at potential neuroprotective effects. It may modulate neurotransmitter systems, reduce oxidative stress in neurons, and enhance neuronal survival. Research in animal models has shown promise in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- Preliminary studies suggest that the compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to existing antimicrobial agents. Further studies are needed to validate its efficacy and safety .

- Researchers have explored incorporating this compound into drug delivery systems. Its unique structure and potential therapeutic properties make it an interesting candidate for targeted drug delivery. It could enhance drug bioavailability and reduce side effects .

- Chemists have synthesized derivatives of this compound to improve its properties. By modifying functional groups or substituents, they aim to enhance its efficacy, stability, and selectivity. These derivatives may have applications beyond the parent compound .

Anticancer Properties

Anti-inflammatory Activity

Antioxidant Effects

Metabolic Disorders

Neuroprotective Properties

Antimicrobial Activity

Drug Delivery Systems

Chemical Synthesis and Derivatives

properties

IUPAC Name |

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTBGGGXDKGXOC-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C(=O)O)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2481865.png)

![4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481869.png)

![N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2481871.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone oxalate](/img/structure/B2481876.png)

![4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2481884.png)

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)